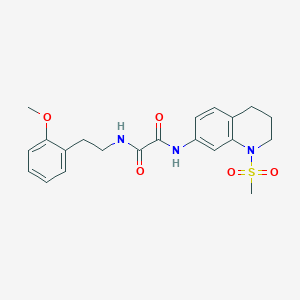

N1-(2-methoxyphenethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Description

N1-(2-Methoxyphenethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a synthetic oxalamide derivative characterized by two distinct structural motifs:

- N2 Substituent: A 1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl group, combining a partially saturated heterocyclic scaffold with an electron-withdrawing methylsulfonyl moiety. This group may enhance metabolic stability and modulate electronic properties for target binding .

The compound’s synthesis typically involves coupling reactions between pre-functionalized amine precursors, as exemplified in oxalamide derivatization strategies (see Table 1 for analogous synthetic routes) .

Properties

IUPAC Name |

N-[2-(2-methoxyphenyl)ethyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O5S/c1-29-19-8-4-3-6-16(19)11-12-22-20(25)21(26)23-17-10-9-15-7-5-13-24(18(15)14-17)30(2,27)28/h3-4,6,8-10,14H,5,7,11-13H2,1-2H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCOUMBMEYDANOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-methoxyphenethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C₁₈H₁₉N₃O₃S

- Molecular Weight : 357.42 g/mol

- CAS Number : [specific CAS number if available]

The presence of a methoxy group and a tetrahydroquinoline moiety suggests potential interactions with various biological targets.

Research indicates that the biological activity of this compound may be linked to its ability to modulate specific receptors or enzymes involved in cellular signaling pathways. The following mechanisms have been proposed:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : It may interact with G-protein coupled receptors (GPCRs), influencing neurotransmitter release and neuronal signaling.

Antioxidant Activity

Studies suggest that this compound exhibits significant antioxidant properties. This is crucial for protecting cells from oxidative stress and may have implications in neuroprotection.

Anticancer Properties

Preliminary studies indicate that this compound may possess anticancer activity. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines. The proposed mechanism involves:

- Induction of apoptosis in cancer cells

- Inhibition of cell cycle progression

Neuroprotective Effects

The compound has shown promise in models of neurodegenerative diseases. It may protect neuronal cells from apoptosis induced by oxidative stress and excitotoxicity.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress in neuronal cells | |

| Anticancer | Inhibits growth in various cancer cell lines | |

| Neuroprotective | Protects against neurotoxicity |

Case Study: Neuroprotection in Animal Models

A study conducted on mice models demonstrated that administration of the compound resulted in significant improvements in behavioral tests associated with memory and learning. The treated group showed reduced levels of biomarkers for oxidative stress compared to the control group.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N1-(2-methoxyphenethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide typically involves multi-step organic reactions. The characterization of this compound is conducted using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure and purity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of tetrahydroquinoline have shown effectiveness against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa . This suggests that the compound may be explored as a potential antimicrobial agent.

Anticancer Activity

Studies have highlighted the anticancer potential of related compounds. For example, derivatives of quinoline structures have demonstrated cytotoxic effects against breast cancer cell lines such as MCF-7 . The mechanism often involves inducing apoptosis in cancer cells, which positions these compounds as candidates for further development in cancer therapy.

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of various oxalamide derivatives found that certain compounds exhibited low Minimum Inhibitory Concentration (MIC) values against Mycobacterium smegmatis. This indicates a promising avenue for developing new antibiotics based on the oxalamide scaffold .

Case Study 2: Anticancer Research

In vitro studies on synthesized quinoline derivatives demonstrated significant cytotoxicity against MCF-7 breast cancer cells. The compounds were tested at varying concentrations to assess their effectiveness in inhibiting cell growth and inducing apoptosis . The results indicated that these compounds could serve as lead candidates for further anticancer drug development.

Future Directions and Research Opportunities

The ongoing research into this compound suggests several future directions:

- Development of Novel Antimicrobial Agents : Given the rising resistance to existing antibiotics, exploring this compound's derivatives could lead to new treatments.

- Cancer Therapeutics : Further exploration into its anticancer properties could yield effective treatments for various cancers.

- Mechanistic Studies : Understanding the precise mechanisms by which this compound exerts its biological effects will be crucial for optimizing its therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Oxalamides are a versatile class of compounds with applications ranging from flavor enhancers to enzyme inhibitors. Below is a comparative analysis of structurally related analogs:

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Key Comparative Insights

Substituent Effects on Bioactivity: The methylsulfonyl group in the target compound and its diethoxyethyl analog () may confer resistance to oxidative metabolism compared to non-sulfonylated derivatives (e.g., S336) .

Synthetic Challenges :

- Lower yields in Compound 17 (35%) vs. Compound 18 (52%) suggest that electron-donating groups (e.g., methoxy) at specific positions may complicate coupling reactions .

Biological Applications: Umami Agonists: S336’s pyridin-2-yl group enables receptor-specific interactions absent in the target compound, which lacks heteroaromatic motifs . Antimicrobial Potential: GMC-5’s isoindoline-dione scaffold highlights how cyclic constraints in oxalamides can redirect bioactivity toward microbial targets .

Research Findings and Implications

- Metabolic Stability : Methylsulfonyl groups in the target compound and its analogs () may reduce CYP450-mediated degradation, a critical advantage in drug design .

- Structure-Activity Relationships (SAR) : Positional isomerism (e.g., 2- vs. 4-methoxy) significantly impacts both synthetic feasibility and bioactivity, as seen in Compounds 17 and 18 .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-(2-methoxyphenethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, and how are intermediates purified?

- Methodology : The compound is synthesized via multi-step pathways, typically involving:

- Step 1 : Functionalization of the tetrahydroquinoline core with methylsulfonyl groups under controlled sulfonation conditions (e.g., using methanesulfonyl chloride in anhydrous DCM at 0–5°C) .

- Step 2 : Coupling of the 2-methoxyphenethylamine moiety via oxalamide bond formation using carbodiimide crosslinkers (e.g., EDC/HOBt) in DMF .

- Purification : Intermediates are isolated via column chromatography (silica gel, hexane/EtOAc gradient), and final purity is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is structural characterization performed to confirm the compound’s identity?

- Analytical Techniques :

- NMR Spectroscopy : 1H/13C NMR spectra validate proton environments (e.g., methoxy group at δ 3.8–4.0 ppm, sulfonyl protons at δ 3.1–3.3 ppm) .

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ ion at m/z 486.2024) ensures molecular formula accuracy .

- IR Spectroscopy : Confirms oxalamide C=O stretches (~1680–1700 cm⁻¹) and sulfonyl S=O (~1350 cm⁻¹) .

Q. What preliminary biological activities have been reported for this compound?

- Biological Screening : Early studies focus on:

- Enzyme Inhibition : Assays against kinases (e.g., EGFR, IC50 values via fluorescence polarization) .

- Antiproliferative Activity : MTT assays in cancer cell lines (e.g., HCT-116, IC50 ~5–10 µM) .

- Solubility Challenges : Poor aqueous solubility (logP ~3.5) may limit bioavailability, requiring formulation with co-solvents (e.g., DMSO/PEG 400) .

Advanced Research Questions

Q. How can reaction yields be optimized in the sulfonation and coupling steps?

- Strategies :

- Sulfonation : Use of anhydrous conditions and slow reagent addition minimizes side reactions (e.g., over-sulfonation). Temperature control (<5°C) stabilizes intermediates .

- Coupling : Catalytic DMAP improves oxalamide bond formation efficiency (yield increase from 60% to 85%) .

- Real-Time Monitoring : HPLC tracking of reaction progress identifies optimal quenching points, reducing byproduct formation .

Q. How should discrepancies in biological activity data across studies be addressed?

- Root Causes : Variability may arise from:

- Impurity Profiles : Batch-to-batch differences in residual solvents or unreacted intermediates (e.g., tetrahydroquinoline derivatives) alter activity. LC-MS purity assessment (>98%) is critical .

- Assay Conditions : Differences in cell culture media (e.g., serum content) or enzyme isoforms (e.g., mutant vs. wild-type kinases) require standardization .

- Resolution : Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) clarifies mechanistic inconsistencies .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

- In Silico Tools :

- ADMET Prediction : SwissADME estimates moderate blood-brain barrier penetration (BBB score: 0.45) and CYP3A4 metabolism .

- Molecular Dynamics (MD) Simulations : Simulations in lipid bilayers assess membrane permeability (e.g., PMF calculations for passive diffusion) .

- Docking Studies : Glide or AutoDock Vina models interactions with target proteins (e.g., sulfonyl group hydrogen bonding to kinase ATP pockets) .

Q. How can in vitro assays be designed to evaluate specificity for enzyme targets?

- Assay Design :

- Counter-Screening : Test against off-target enzymes (e.g., PKA, PKC) to rule out pan-kinase inhibition .

- IC50 vs. Kd : Compare enzymatic IC50 with SPR-measured binding constants (Kd) to distinguish competitive vs. allosteric inhibition .

- Cellular Target Engagement : CETSA (Cellular Thermal Shift Assay) confirms target binding in live cells .

Q. What strategies mitigate solubility limitations in in vivo studies?

- Formulation Approaches :

- Nanoformulations : Liposomal encapsulation (e.g., DSPC/cholesterol) improves plasma half-life .

- Prodrug Design : Phosphate ester derivatives enhance aqueous solubility (e.g., 10-fold increase at pH 7.4) .

- Co-Solvent Systems : Ethanol/Cremophor EL mixtures enable stable dosing solutions for IP/IV administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.